molecular formula C20H22N4O4S2 B2886742 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 1448122-59-5

4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2886742
CAS No.: 1448122-59-5
M. Wt: 446.54
InChI Key: KBTOBVPTHKEMQD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a morpholine-4-sulfonyl group at the para position of the benzamide core and a thiophene-substituted pyrazole ethylamine side chain. Its structure integrates multiple pharmacophoric elements:

  • Benzamide core: Provides a rigid aromatic scaffold for intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • Thiophene-pyrazole-ethyl chain: The thiophene and pyrazole moieties contribute to aromaticity and conformational flexibility, which may influence target binding specificity .

This compound’s design aligns with strategies for developing kinase inhibitors or antimicrobial agents, where sulfonamide and heterocyclic motifs are common .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c25-20(21-8-10-23-9-7-18(22-23)19-2-1-15-29-19)16-3-5-17(6-4-16)30(26,27)24-11-13-28-14-12-24/h1-7,9,15H,8,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTOBVPTHKEMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent.

    Attachment of the morpholinosulfonyl group: This is typically done through a sulfonylation reaction using a morpholine derivative and a sulfonyl chloride.

    Formation of the benzamide structure: This final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the morpholinosulfonyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are contextualized below against analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Key Structural Features Pharmacological Implications Reference
4-(Morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide Morpholine sulfonyl, thiophene-pyrazole ethyl chain, benzamide core Potential kinase inhibition; improved solubility due to morpholine sulfonyl
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(morpholinosulfonyl)benzenesulfonamide (Compound 87) Morpholine sulfonyl, benzo[d]thiazole-thiophene, sulfonamide core Anthrax lethal factor inhibition; sulfonamide group may enhance target binding
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Ethylsulfonyl, pyridinyl-thiazole, benzamide core Reduced polarity vs. morpholine sulfonyl; potential impact on membrane permeability
N-{2-[3-(Thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide Trifluoromethyl, thiophene-pyrazole ethyl chain, benzamide core Increased lipophilicity due to CF₃ group; possible enhanced blood-brain barrier penetration
4-(Azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide Azepane sulfonyl, bis-chlorothiophene-thiazole, benzamide core Larger sulfonyl substituent (azepane) may alter steric interactions with targets

Key Observations

Sulfonyl Group Variations :

  • Morpholine sulfonyl (polar, hydrophilic) improves aqueous solubility compared to ethylsulfonyl (less polar) or azepane sulfonyl (bulkier, moderate polarity) .
  • In Compound 87, the sulfonamide group replaces benzamide, favoring interactions with charged residues in enzymatic targets (e.g., anthrax lethal factor) .

Heterocyclic Moieties :

  • Thiophene-pyrazole vs. benzo[d]thiazole-thiophene: Pyrazole’s nitrogen atoms enable hydrogen bonding, while benzo[d]thiazole enhances aromatic stacking .
  • Thiazole (Compound 87) vs. pyridine (): Thiazole’s sulfur atom may participate in hydrophobic interactions, whereas pyridine’s nitrogen facilitates hydrogen bonding .

Substituent Effects: Trifluoromethyl groups () increase metabolic stability and lipophilicity, contrasting with morpholine sulfonyl’s solubility-enhancing role .

Structure-Activity Relationship (SAR) Insights

  • Morpholine Sulfonyl Superiority : Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding with target proteins, as seen in kinase inhibitors .
  • Pyrazole-Thiophene Synergy : The pyrazole-thiophene ethyl chain may adopt conformations that stabilize interactions with hydrophobic pockets, as observed in Plk1 inhibitors .
  • Benzamide vs. Sulfonamide : Benzamide derivatives (target compound, ) are less acidic than sulfonamides (Compound 87), affecting ionization and membrane permeability .

Biological Activity

4-(Morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H20N2O5S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}

This compound features a morpholine ring, a sulfonyl group, and a pyrazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those containing morpholine and pyrazole structures. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi. Preliminary bioassays indicated that certain derivatives exhibited good fungicidal activity against Pyricularia oryae with inhibition rates reaching up to 77.8% at specific concentrations .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated through various in vitro assays. One study reported that benzamide derivatives demonstrated cytotoxic effects against human cancer cell lines, with some compounds achieving IC50 values below 10 µM, indicating strong antitumor potential .

The mechanism of action for compounds similar to this compound often involves the inhibition of specific enzymes or pathways critical for cell proliferation. For example, docking studies suggest that these compounds can interact with targets involved in cancer cell signaling pathways, thereby inhibiting tumor growth .

Case Study 1: Insecticidal Activity

A series of novel benzamides were tested for insecticidal activity against Mythimna separate, Helicoverpa armigera, and Spodoptera frugiperda. Compound 14q exhibited a lethal activity of 70% at a concentration of 500 mg/L, demonstrating the potential for agricultural applications .

Case Study 2: Antitubercular Activity

In another study focused on anti-tubercular agents, derivatives similar to our compound were synthesized and evaluated against Mycobacterium tuberculosis. Several compounds displayed significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM, suggesting that modifications to the benzamide structure can enhance efficacy against tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural features:

Structural FeatureEffect on Activity
Morpholine ringEnhances solubility and bioavailability
Sulfonyl groupImproves binding affinity to target proteins
Pyrazole moietyCritical for biological interaction with enzymes

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide?

  • Methodological Answer : Synthesis optimization requires stepwise intermediate preparation (e.g., sulfonylation of benzamide precursors followed by coupling with thiophene-pyrazole ethylamine). Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for sulfonylation reactions to enhance nucleophilicity.
  • Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride activation to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates with >95% purity .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the thiophene-pyrazole moiety and sulfonamide linkage.
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect isotopic patterns for bromine/chlorine if present.
  • HPLC : Monitor reaction progress and quantify purity using C18 columns (acetonitrile/water mobile phase) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : NCI-60 cell line panel testing with dose-response curves (1–100 µM range).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins.
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies can resolve contradictory data on this compound’s biological activity across assay systems?

  • Methodological Answer :

  • Assay standardization : Normalize variables (cell density, serum concentration) and include positive controls (e.g., staurosporine for apoptosis).
  • Metabolic stability : Evaluate compound stability in assay media (LC-MS/MS quantification over 24 hours) to rule out degradation artifacts.
  • Off-target profiling : Use proteome-wide affinity pulldown assays or thermal shift profiling to identify unintended interactions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :

  • Core modifications : Synthesize derivatives with:
Substituent ModificationBiological Target TestedAssay Type
Morpholine → PiperidineKinase inhibitionADP-Glo™
Thiophene → FuranAntiproliferative activityMTT assay
Pyrazole → TriazoleSolubility optimizationPAMPA
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What mechanistic approaches are recommended to study this compound’s enzyme inhibition?

  • Methodological Answer :

  • Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots with varying substrate concentrations.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase IX) to map binding interactions.
  • Mutagenesis : Validate key residues (e.g., sulfonamide-binding Zn2+^{2+} sites) using site-directed mutants .

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